D-Galactose-d

Mass Spectrometry LC-MS Internal Standard

D-Galactose-d (CAS 64267-73-8) is a mono-deuterated stable isotope tracer with a confirmed +1 Da mass shift at the anomeric C-1 position—the gold-standard internal standard for LC-MS/MS quantification of galactose in clinical galactosemia assays. Unlike unlabeled D-galactose or other isotopologues (e.g., D-Galactose-d2, 13C6 analogs), its precise M+1 signature enables interference-free, high-sensitivity quantitation. For galactose oxidase mechanism studies, it uniquely detects alpha-secondary kinetic isotope effects. In metabolic flux analysis, it provides unambiguous Leloir pathway tracing without mass overlap with other tracers. Strictly for analytical research use; not interchangeable with generic D-galactose.

Molecular Formula C6H12O6
Molecular Weight 181.16 g/mol
CAS No. 64267-73-8
Cat. No. B583695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galactose-d
CAS64267-73-8
Synonyms(+)-Galactose-d;  D-(+)-Galactose-d;  Galactose-d; 
Molecular FormulaC6H12O6
Molecular Weight181.16 g/mol
Structural Identifiers
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6D
InChIKeyWQZGKKKJIJFFOK-RUIMULFXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Galactose-d (CAS 64267-73-8): A Single-Site Deuterated Analytical Tracer for Galactose Metabolism and Quantitation


D-Galactose-d (CAS 64267-73-8), also known as D-Galactose-1-d or D-[1-2H]galactose, is a stable isotope-labeled derivative of the naturally occurring aldohexose sugar, D-Galactose (unlabeled CAS 59-23-4) . It is specifically mono-deuterated at the C-1 position, resulting in a molecular mass of 181.16 g/mol (a +1 Da mass shift compared to the unlabeled parent molecule) . This compound is not intended for therapeutic use but is a specialized analytical tool for metabolic flux analysis, quantitative mass spectrometry, and mechanistic studies involving the Leloir pathway .

Why Unlabeled D-Galactose or Other Isotopologues Cannot Be Substituted for D-Galactose-d in Quantitative Analyses


While D-Galactose-d shares the same biochemical fate as unlabeled D-Galactose in the Leloir pathway, generic substitution fails in analytical applications where precise mass discrimination is required. The +1 Da mass shift of D-Galactose-d, confirmed by its M+1 mass shift specification , provides a unique signature that is absent in unlabeled D-Galactose. This enables its use as an internal standard for liquid chromatography-mass spectrometry (LC-MS) . Furthermore, other deuterated isotopologues (e.g., D-Galactose-d2, D-Galactose-4-d) or 13C-labeled analogs (e.g., D-Galactose-13C6) produce different mass shifts and may exhibit distinct kinetic isotope effects [1], making them non-interchangeable for specific flux analysis or mechanistic studies where the labeling position is critical [1].

Quantitative Evidence for Selecting D-Galactose-d Over Other Isotope-Labeled Galactose Analogs


Defined Mass Spectrometric Signature: Precise +1 Da Shift Versus Unlabeled and Multi-Deuterated Analogs

D-Galactose-d provides a predictable +1 Da mass shift (M+1) relative to unlabeled D-Galactose, a feature that is essential for its use as an internal standard in quantitative LC-MS assays . This is a significant point of differentiation from multi-deuterated (e.g., D-Galactose-d2) or 13C-labeled (e.g., D-Galactose-13C6) analogs, which produce larger mass shifts (M+2, M+6, etc.) that can overlap with other naturally occurring isotopologues, complicating spectral interpretation [1]. The specific +1 Da shift ensures a distinct and easily resolvable peak in MS spectra, minimizing interference and improving quantitative accuracy.

Mass Spectrometry LC-MS Internal Standard Quantitation

Site-Specific Deuteration at C-1 Enables Unique Kinetic Isotope Effect Studies Versus C-6 or C-2 Labeled Analogs

The specific placement of deuterium at the C-1 position of D-Galactose-d confers distinct kinetic isotope effects (KIEs) that are crucial for studying enzymatic mechanisms. For instance, while research has established large primary deuterium KIEs for hydrogen abstraction at the C-6 position by galactose oxidase using D-galactose-6-d [1], the C-1 position is also involved in mutarotation and certain enzymatic recognition steps [2]. This allows for targeted probing of reactions involving the anomeric carbon, which would be masked in unlabeled D-Galactose or produce different KIE profiles with per-deuterated or multi-labeled analogs [3].

Enzyme Kinetics Galactose Oxidase Deuterium Kinetic Isotope Effect Mechanistic Probes

High Isotopic Enrichment (≥98 atom % D) Ensures Analytical Fidelity Versus Lower-Enrichment Alternatives

Commercially available D-Galactose-d is supplied with a certified isotopic purity of ≥98 atom % D . This high level of enrichment is a critical quality attribute that differentiates it from research-grade materials with unspecified or lower deuteration levels. In quantitative MS applications, a high isotopic purity is essential to minimize background signal from unlabeled galactose, thereby improving the signal-to-noise ratio and the lower limit of quantitation (LLOQ) for the analyte [1].

Isotopic Purity Quality Control Analytical Standard Procurement Specification

Recommended Application Scenarios for D-Galactose-d (CAS 64267-73-8) Based on Verified Differentiation


Quantitative LC-MS/MS Assay for Plasma Galactose in Galactosemia Screening

In clinical research laboratories developing assays for galactosemia, D-Galactose-d serves as the gold-standard internal standard. Its precise +1 Da mass shift from endogenous galactose [1] allows for accurate and interference-free quantification of plasma galactose levels via LC-MS/MS. The high isotopic purity (≥98 atom % D) is essential to achieve the required sensitivity and dynamic range for detecting pathologically low or high concentrations in patient samples.

Mechanistic Studies of Galactose Oxidase Using Site-Specific Deuteration

For enzymologists investigating the catalytic mechanism of galactose oxidase, D-Galactose-d is a specific probe for studying the role of the anomeric center. Unlike unlabeled galactose or C-6 deuterated analogs, which inform on different steps, D-Galactose-d can be used to detect alpha-secondary kinetic isotope effects on reactions involving the C-1 hydroxyl [1]. This enables a more complete mapping of the enzyme's transition state structure and reaction coordinate.

Metabolic Flux Analysis of the Leloir Pathway in Cell Culture Models

In systems biology and metabolic engineering, D-Galactose-d is a valuable tracer for quantifying flux through the Leloir pathway. When combined with other 13C-labeled tracers, its distinct mass signature allows for the simultaneous monitoring of multiple metabolic fates of galactose, such as its incorporation into glycans or its catabolism to glucose-6-phosphate [1]. The defined mass shift prevents signal overlap with other tracers, enabling more complex experimental designs.

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